

Comprehensive Synthesis Protocol for 2-Cyclopropyl-2-acetamidopropanoic Acid

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Compound of Interest

Compound Name: 2-Cyclopropyl-2-acetamidopropanoic acid

CAS No.: 95525-82-9

Cat. No.: B3175006

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Executive Summary

The synthesis of highly substituted amino acids, such as 2-cyclopropyl-2-acetamidopropanoic acid[1], presents unique synthetic challenges due to extreme steric hindrance at the quaternary

-carbon. This application note details a robust, field-proven, three-phase synthetic protocol. By leveraging the multicomponent Bucherer-Bergs reaction, followed by harsh alkaline hydrolysis[2] and Schotten-Baumann N-acetylation, this guide provides drug development professionals with a scalable pathway to generate high-purity non-natural amino acid building blocks.

Mechanistic Rationale & Experimental Design

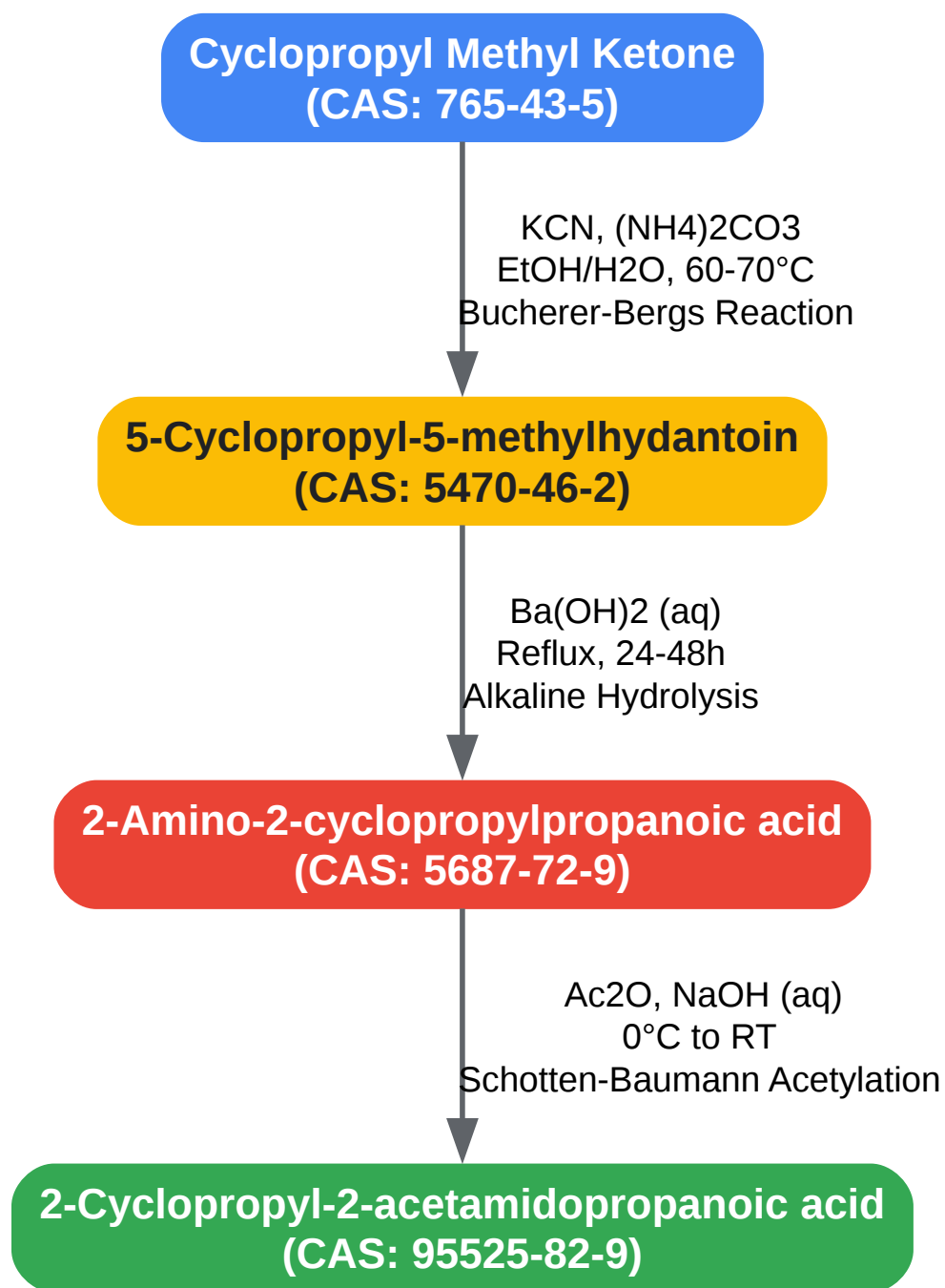
As a self-validating synthetic system, every reagent choice in this protocol is dictated by the specific steric and electronic demands of the cyclopropyl-methyl quaternary center.

- Phase 1: Why Bucherer-Bergs over Strecker? For sterically hindered substrates like cyclopropyl methyl ketone, the classical Strecker synthesis often suffers from poor yields and requires the isolation of highly toxic, unstable α-amino nitriles. The Bucherer-Bergs reaction circumvents this by trapping the transient aminonitrile intermediate with carbon dioxide (generated in situ from ammonium carbonate) to form a stable 5-cyclopropyl-5-methylhydantoin ring[2]. This irreversible cyclization acts as a thermodynamic sink, driving the equilibrium forward and ensuring high conversion rates.

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- Phase 2: Overcoming Hydrolytic Resistance The resulting 5,5-disubstituted hydantoin is notoriously resistant to standard acid-catalyzed hydrolysis due to the shielding effect of the rigid cyclopropyl and methyl groups[2]. Therefore, harsh alkaline conditions using barium hydroxide () at reflux are mandatory. Barium is strategically chosen over sodium or potassium because, post-hydrolysis, the cation can be quantitatively precipitated as insoluble barium sulfate () upon the addition of sulfuric acid. This allows for the direct isolation of the zwitterionic 2-amino-2-cyclopropylpropanoic acid[3] from the filtrate, entirely avoiding tedious ion-exchange chromatography.
- Phase 3: Controlled N-Acylation The final acetylation utilizes acetic anhydride under Schotten-Baumann conditions. Maintaining a basic pH (~10) ensures the sterically hindered -amino group remains unprotonated and maximally nucleophilic, while the aqueous environment acts as a heat sink to safely dissipate the exothermic energy of the acylation.

Strategic Workflow Visualization



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Fig 1. Three-step synthetic workflow for **2-cyclopropyl-2-acetamidopropanoic acid**.

Physicochemical Properties of Intermediates

Compound	Synthetic Role	CAS Number	Molecular Formula	Molecular Weight
Cyclopropyl methyl ketone	Starting Material	765-43-5		84.12 g/mol
5-Cyclopropyl-5-methylhydantoin	Intermediate 1	5470-46-2		154.17 g/mol
2-Amino-2-cyclopropylpropanoic acid	Intermediate 2	5687-72-9		129.16 g/mol
2-Cyclopropyl-2-acetamidopropanoic acid	Final Product	95525-82-9		171.20 g/mol

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 5-Cyclopropyl-5-methylhydantoin[5]

Reagents:

- Cyclopropyl methyl ketone: 10.0 g (119 mmol, 1.0 eq)
- Potassium cyanide (): 11.6 g (178 mmol, 1.5 eq)
- Ammonium carbonate (): 34.3 g (357 mmol, 3.0 eq)
- Solvent: 150 mL Ethanol / 150 mL

Procedure:

- Safety First: Perform all operations in a certified fume hood. Ensure a dedicated cyanide waste container is prepared.

- Dissolve cyclopropyl methyl ketone in 150 mL of ethanol in a 500 mL round-bottom flask.
- In a separate beaker, dissolve

and

in 150 mL of

.
- Slowly add the aqueous solution to the ethanolic ketone solution. Equip the flask with a reflux condenser and stir at 60–70 °C for 16 hours. Note: Venting is critical as

and

gases are evolved.
- Cool the reaction mixture to room temperature, then concentrate under reduced pressure to remove the ethanol.
- Cool the remaining aqueous slurry in an ice bath for 2 hours to maximize precipitation.
- Filter the white solid, wash with ice-cold water (3 x 30 mL), and dry under vacuum to yield 5-cyclopropyl-5-methylhydantoin.
- Self-Validation Checkpoint: FTIR analysis must show characteristic imide carbonyl stretches at $\sim 1770\text{ cm}^{-1}$ and $\sim 1720\text{ cm}^{-1}$.

Phase 2: Alkaline Hydrolysis to 2-Amino-2-cyclopropylpropanoic acid[4]

Reagents:

- 5-Cyclopropyl-5-methylhydantoin: 15.0 g (97.3 mmol, 1.0 eq)
- Barium hydroxide octahydrate (

): 76.7 g (243 mmol, 2.5 eq)
- Solvent: 250 mL

Procedure:

- Suspend the hydantoin and

in 250 mL of water in a heavy-walled pressure flask or a standard flask equipped with a robust reflux condenser.
- Heat the mixture to a vigorous reflux (105 °C) for 36–48 hours until the suspension becomes a clear solution.
- Cool the solution to 60 °C. Carefully add 1M

dropwise until the pH reaches exactly 6.5. A thick white precipitate of

will form immediately.
- Heat the suspension briefly to coagulate the

, then filter hot through a pad of Celite. Wash the filter cake with hot water (2 x 50 mL).
- Concentrate the combined filtrates under reduced pressure to yield 2-amino-2-cyclopropylpropanoic acid as a white crystalline solid.
- Self-Validation Checkpoint: A Ninhydrin stain on a TLC plate (Silica, Butanol:Acetic Acid:Water 4:1:1) will yield a deep purple spot, confirming the presence of the liberated primary amine.

Phase 3: N-Acetylation to 2-Cyclopropyl-2-acetamidopropanoic acid[1]

Reagents:

- 2-Amino-2-cyclopropylpropanoic acid: 10.0 g (77.4 mmol, 1.0 eq)
- Acetic anhydride (

): 9.48 g (92.9 mmol, 1.2 eq)
- Base: 2M

(aq)

Procedure:

- Dissolve the amino acid in 50 mL of 2M to achieve a pH of ~10. Cool the solution to 0 °C in an ice bath.
- Add acetic anhydride dropwise over 30 minutes. Simultaneously, add additional 2M dropwise to maintain the pH strictly between 9.0 and 10.0.
- Once addition is complete, remove the ice bath and stir at room temperature for 2 hours.
- Cool the mixture back to 0 °C and carefully acidify to pH 2.0 using 2M .
- Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
- Combine the organic layers, wash with brine, dry over anhydrous , filter, and concentrate under reduced pressure.
- Recrystallize the crude product from Ethyl Acetate/Hexane to yield pure **2-cyclopropyl-2-acetamidopropanoic acid**.
- Self-Validation Checkpoint: LC-MS (ESI-) should yield a prominent $[M-H]^-$ peak at m/z 170.08^[1]. The ninhydrin test will become negative, confirming the complete capping of the primary amine.

References

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